molecular formula C26H43NO7S B1249697 3,12-Dihydroxy-7-oxocholanoyltaurine

3,12-Dihydroxy-7-oxocholanoyltaurine

Cat. No.: B1249697
M. Wt: 513.7 g/mol
InChI Key: VXWYZDSFMHCNQA-UUGCEIAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,12-Dihydroxy-7-oxocholanoyltaurine (CAS: 67460-69-9) is a taurine-conjugated bile acid derivative with the molecular formula C₂₆H₄₃NO₇S and a molecular weight of 513.69 g/mol . Structurally, it features hydroxyl groups at positions 3 and 12, a ketone group at position 7, and a taurine moiety conjugated via an amide bond at the C-24 position. This conjugation enhances its water solubility compared to non-conjugated bile acids, making it relevant in studies of lipid metabolism and transdermal drug delivery systems .

Properties

Molecular Formula

C26H43NO7S

Molecular Weight

513.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H43NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-20,22,24,28,30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,22+,24+,25+,26-/m1/s1

InChI Key

VXWYZDSFMHCNQA-UUGCEIAESA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Synonyms

3 alpha,12 alpha-dihydroxy-7-keto-5 beta-cholanoyltaurine
3,12-dihydroxy-7-oxocholanoyltaurine
3,12-HOCT
tauro-3 alpha,12 alpha-dihydroxy-7-keto-5-beta-cholanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 3,12-Dihydroxy-7-oxocholanoyltaurine and related bile acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound 67460-69-9 C₂₆H₄₃NO₇S 513.69 3-OH, 12-OH, 7-oxo, taurine conjugate Enhanced solubility due to taurine conjugation; used in dermatological preparations
3,7-Dihydroxy-12-oxocholanoic acid N/A C₂₄H₃₈O₅ 406.56 3-OH, 7-OH, 12-oxo Lacks taurine conjugation; stereochemistry defined as (3α,5β,7α)
7,12-Diketolithocholic Acid 517-33-9 C₂₄H₃₆O₅ 404.54 3α-OH, 7-oxo, 12-oxo Non-conjugated; research applications only
3,12-Diketocholanoic Acid N/A C₂₄H₃₆O₅ 404.54 3-oxo, 12-oxo Classified as a bile acid derivative; no taurine conjugate
Taurodeoxycholic Acid 516-35-8 C₂₆H₄₅NO₆S 499.70 3α-OH, 12α-OH, taurine conjugate Similar conjugation but lacks 7-oxo group

Stereochemical Considerations

  • 3,7-Dihydroxy-12-oxocholanoic acid has defined stereochemistry at positions 3α, 5β, and 7α, which may affect its receptor binding affinity compared to the 3α,12α-dihydroxy configuration in this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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